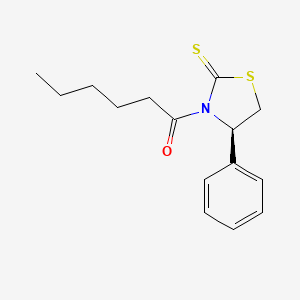
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is a chemical compound with a unique structure that includes a thiazolidinethione ring, a phenyl group, and an oxohexyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- typically involves the reaction of a thiazolidinethione derivative with a suitable aldehyde or ketone. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst, such as aluminum chloride, and an electrophile, such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Thiazolidinethione, 3-(1-oxohexyl)-: Lacks the phenyl group, leading to different chemical properties and reactivity.
4-Phenyl-2-thiazolidinethione:
Uniqueness
2-Thiazolidinethione, 3-(1-oxohexyl)-4-phenyl-, (4R)- is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
764651-43-6 |
|---|---|
Molecular Formula |
C15H19NOS2 |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
1-[(4R)-4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl]hexan-1-one |
InChI |
InChI=1S/C15H19NOS2/c1-2-3-5-10-14(17)16-13(11-19-15(16)18)12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3/t13-/m0/s1 |
InChI Key |
GBKNFGINDPIADJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCCC(=O)N1[C@@H](CSC1=S)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile](/img/structure/B14232396.png)
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)

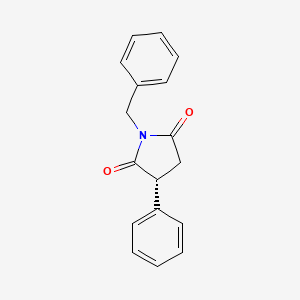
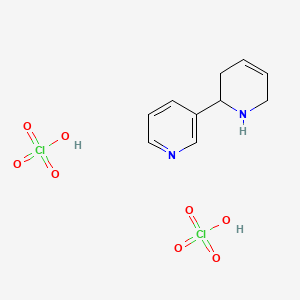
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
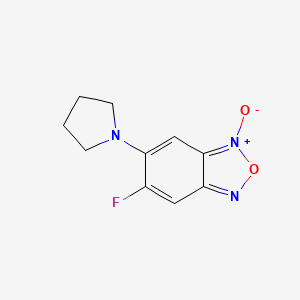
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)
![4-(Bicyclo[2.2.1]heptan-2-yl)oxan-2-one](/img/structure/B14232451.png)

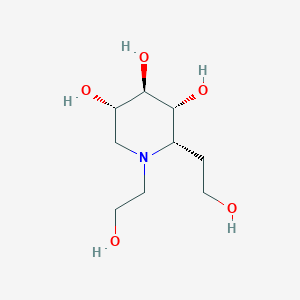
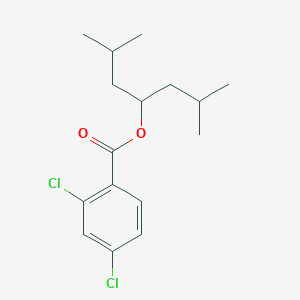
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
